4-(Oxazol-2-yl)benzoic acid
Overview
Description
4-(Oxazol-2-yl)benzoic acid is a heterocyclic compound that features an oxazole ring attached to a benzoic acid moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
Mechanism of Action
Target of Action
Benzoxazole derivatives, which are structurally similar to this compound, have been reported to exhibit significant anticancer activity
Mode of Action
The exact mode of action of 4-(Oxazol-2-yl)benzoic acid is currently unknown due to the lack of specific studies on this compound. Benzoxazole derivatives have been shown to interact with cancer cells, leading to their death
Biochemical Pathways
Benzoxazole derivatives have been associated with various biological activities, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant effects
Result of Action
Given the reported anticancer activity of benzoxazole derivatives , it is possible that this compound may induce cell death in cancer cells
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Oxazol-2-yl)benzoic acid typically involves the reaction of ethanolamine with 4-carboxybenzaldehyde . This reaction proceeds under specific conditions to form the oxazole ring, which is then attached to the benzoic acid structure.
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and purity. Industrial processes may involve continuous flow reactors and advanced purification techniques to ensure high-quality production.
Chemical Reactions Analysis
Types of Reactions: 4-(Oxazol-2-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the oxazole ring or the benzoic acid moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly on the benzoic acid ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while substitution reactions can introduce various functional groups onto the benzoic acid ring.
Scientific Research Applications
4-(Oxazol-2-yl)benzoic acid has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.
Medicine: Research explores its use in developing new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
Comparison with Similar Compounds
Oxazole: A simpler structure with similar biological activities.
Benzoxazole: Contains an oxygen atom in the ring, showing different reactivity and biological properties.
Thiazole: Similar structure but with a sulfur atom, leading to distinct chemical and biological behaviors.
Uniqueness: 4-(Oxazol-2-yl)benzoic acid is unique due to the combination of the oxazole ring and the benzoic acid moiety, which imparts specific chemical reactivity and biological activity. This combination makes it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
4-(1,3-oxazol-2-yl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3/c12-10(13)8-3-1-7(2-4-8)9-11-5-6-14-9/h1-6H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSWZKCPOERCLNH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=CO2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10610639 | |
Record name | 4-(1,3-Oxazol-2-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10610639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
597561-78-9 | |
Record name | 4-(1,3-Oxazol-2-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10610639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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